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Compound of Interest

Compound Name: furan-2-carboxylate

Cat. No.: B1237412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

methyl furan-2-carboxylate, a vital intermediate in organic synthesis and drug discovery. The

following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for

data acquisition.

Spectroscopic Data Summary
The empirical formula for methyl furan-2-carboxylate is C₆H₆O₃, with a molecular weight of

126.11 g/mol .[1] Its structure is confirmed by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of methyl furan-2-carboxylate exhibits distinct signals corresponding to

the protons on the furan ring and the methyl ester group.[2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.60 dd 1H H5

7.19 dd 1H H3

6.52 dd 1H H4

3.90 s 3H -OCH₃

Solvent: CDCl₃, Frequency: 400 MHz[2]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.[2]

Chemical Shift (δ) ppm Assignment

159.16 C=O (ester)

146.46 C5

144.77 C2

117.98 C3

111.93 C4

51.84 -OCH₃

Solvent: CDCl₃, Frequency: 25.16 MHz[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of methyl furan-2-carboxylate shows characteristic absorption bands for the ester

and furan moieties.[2]
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretch (aromatic)

~2960 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1580, ~1470 Medium C=C stretch (furan ring)

~1290, ~1150 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For methyl furan-2-carboxylate, the molecular ion peak and key fragment ions are

observed.[2]

m/z Relative Intensity Assignment

126 High [M]⁺ (Molecular Ion)

95 High [M - OCH₃]⁺

67 Medium [C₄H₃O]⁺

39 Medium [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of methyl furan-2-carboxylate in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to

avoid extraneous signals.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
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¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all

carbon signals.

A wider spectral width is required (typically 0-200 ppm).

A greater number of scans is necessary due to the lower natural abundance of ¹³C

(typically 1024 or more scans).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of liquid methyl furan-2-carboxylate between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has

minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The

solution is then placed in a liquid sample cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]
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Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via Gas Chromatography (GC-MS) for volatile compounds like methyl furan-2-
carboxylate.[2]

Ionization: Utilize Electron Impact (EI) ionization. In EI, high-energy electrons bombard the

sample molecules, causing them to ionize and fragment.[4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4]

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like methyl furan-2-carboxylate.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Methyl Furan-2-Carboxylate

Dissolve in CDCl3 Prepare Thin Film Inject into GC

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of methyl furan-2-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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